Phenobarbital-D5 (D-label on ring)

Vue d'ensemble

Description

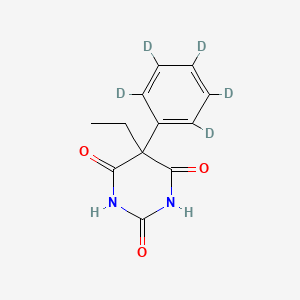

Phenobarbital-D5 (D-label on ring) is a deuterated form of phenobarbital, a barbiturate derivative. Phenobarbital is widely used for its anticonvulsant and sedative properties. The deuterium labeling on the phenyl ring of phenobarbital-D5 makes it particularly useful in various scientific research applications, including pharmacokinetic studies and mass spectrometry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of phenobarbital-D5 involves the incorporation of deuterium atoms into the phenyl ring of phenobarbital. This can be achieved through a series of chemical reactions starting from deuterated benzene. The general synthetic route includes:

Nitration: Deuterated benzene is nitrated to form deuterated nitrobenzene.

Reduction: The nitro group is reduced to form deuterated aniline.

Acylation: Deuterated aniline undergoes acylation to form deuterated acetanilide.

Cyclization: The acetanilide is cyclized to form deuterated phenobarbital.

Industrial Production Methods

Industrial production of phenobarbital-D5 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of deuterated benzene are subjected to nitration, reduction, acylation, and cyclization.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity phenobarbital-D5.

Quality Control: The final product undergoes rigorous quality control tests to ensure the correct deuterium labeling and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Phenobarbital-D5 undergoes various chemical reactions, including:

Oxidation: Phenobarbital-D5 can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert phenobarbital-D5 to its corresponding alcohols.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Halogenated derivatives and other substituted phenobarbital compounds.

Applications De Recherche Scientifique

Phenobarbital-D5 is extensively used in scientific research due to its unique properties:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems using mass spectrometry.

Mass Spectrometry: Phenobarbital-D5 serves as an internal standard in mass spectrometry, enhancing the accuracy of quantitative analyses.

Forensic Toxicology: It is used in forensic toxicology to detect and quantify phenobarbital in biological samples.

Drug Metabolism Studies: Researchers use phenobarbital-D5 to study the metabolic pathways and interactions of phenobarbital in the body.

Mécanisme D'action

Phenobarbital-D5 exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced neuronal excitability. This mechanism underlies its anticonvulsant and sedative properties.

Comparaison Avec Des Composés Similaires

Phenobarbital-D5 is compared with other barbiturates such as:

Pentobarbital-D5: Similar in structure but differs in the side chain, leading to different pharmacokinetic properties.

Secobarbital-D5: Has a different substitution pattern on the barbiturate ring, affecting its potency and duration of action.

Amobarbital-D5: Another deuterated barbiturate with distinct pharmacological effects.

Phenobarbital-D5 is unique due to its specific deuterium labeling on the phenyl ring, making it particularly valuable in precise analytical applications.

Activité Biologique

Phenobarbital-D5, a deuterated form of phenobarbital, is utilized primarily in research settings to study the pharmacokinetics and biological activity of barbiturates. This article focuses on its biological activity, mechanisms of action, pharmacokinetics, and relevant clinical studies.

Phenobarbital acts as a central nervous system depressant by enhancing the action of gamma-aminobutyric acid (GABA) at the GABA-A receptor. It increases the duration that chloride channels remain open, leading to hyperpolarization of neuronal membranes and an increased threshold for action potentials. This mechanism underlies its efficacy in treating seizures and providing sedation .

Pharmacokinetics

Absorption and Distribution:

- Absorption: Rapid and complete after oral or intravenous administration. Peak plasma concentrations occur within 30 minutes to 1 hour for oral doses and about 5 minutes for IV doses.

- Distribution: Widely distributed across body tissues and fluids, with a high volume of distribution.

Metabolism:

Phenobarbital is metabolized primarily in the liver through acetylation via hepatic microsomal enzymes. The half-life varies significantly based on dosage and individual patient factors.

Elimination:

The elimination half-life can range from 53 to 118 hours, depending on factors such as age, liver function, and concurrent medications .

Efficacy in Alcohol Withdrawal Syndrome

A meta-analysis evaluated phenobarbital's effectiveness in managing alcohol withdrawal syndrome (AWS). In six studies without benzodiazepine therapy, phenobarbital significantly reduced AWS symptoms (P < .00001) compared to control groups. It also showed comparable rates of treatment failure when compared with benzodiazepines, suggesting its potential as an effective alternative .

Palliative Care Applications

A notable case report described the use of phenobarbital for end-of-life sedation in a patient with opioid use disorder and metastatic cancer. The patient experienced severe pain and anxiety despite high doses of opioids and benzodiazepines. Phenobarbital was administered for approximately 15 hours, effectively managing pain and agitation until death occurred peacefully .

Comparative Analysis of Biological Activity

The following table summarizes key pharmacokinetic parameters and clinical outcomes associated with phenobarbital-D5 compared to non-deuterated phenobarbital:

| Parameter | Phenobarbital-D5 | Non-Deuterated Phenobarbital |

|---|---|---|

| Peak Concentration (Cmax) | Similar | Variable across studies |

| Half-Life | Extended | 53-118 hours |

| Therapeutic Uses | Research only | Seizures, sedation |

| Adverse Effects | Similar | Drowsiness, dizziness |

Toxicological Considerations

Phenobarbital has been associated with various toxicological effects, particularly at high doses. A study on toxicokinetics in mice revealed that brain concentrations at toxic doses were significantly higher than therapeutic doses, indicating a risk for central nervous system toxicity .

Propriétés

IUPAC Name |

5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBREPKUVSBGFI-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)NC2=O)CC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584452 | |

| Record name | 5-Ethyl-5-(~2~H_5_)phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72793-46-5 | |

| Record name | 5-Ethyl-5-(~2~H_5_)phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72793-46-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.